1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride
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Overview
Description
1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride is a synthetic compound with a molecular formula of C12H22ClNO3 and a molecular weight of 263.76 g/mol . This compound is characterized by the presence of an oxazepane ring, a cyclopentane ring, and a carboxylic acid group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride involves several steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of appropriate amine and epoxide precursors under acidic or basic conditions.
Attachment to Cyclopentane: The oxazepane ring is then attached to a cyclopentane ring via a methyl bridge. This step typically involves a nucleophilic substitution reaction.
Introduction of the Carboxylic Acid Group:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl bridge or the oxazepane ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group typically yields a ketone or aldehyde, while reduction can yield an alcohol.
Scientific Research Applications
1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride can be compared with other similar compounds:
1-((1,4-Oxazepan-4-yl)methyl)cyclohexane-1-carboxylic acid: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its chemical reactivity and biological activity.
1-((1,4-Oxazepan-4-yl)methyl)benzene-1-carboxylic acid: The presence of a benzene ring introduces aromaticity, which can significantly alter the compound’s properties.
1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid: The absence of the hydrochloride group may affect the compound’s solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,4-oxazepan-4-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3.ClH/c14-11(15)12(4-1-2-5-12)10-13-6-3-8-16-9-7-13;/h1-10H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZHNHMWXJONIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCCOCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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